molecular formula C8H12BrNS B11786770 5-(Bromomethyl)-2-(tert-butyl)thiazole

5-(Bromomethyl)-2-(tert-butyl)thiazole

Cat. No.: B11786770
M. Wt: 234.16 g/mol
InChI Key: NAWMJRPGIXJDLM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(tert-butyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group and a tert-butyl group in the thiazole ring makes this compound unique and of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(tert-butyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(tert-butyl)thiazole.

Scientific Research Applications

5-(Bromomethyl)-2-(tert-butyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(tert-butyl)thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)thiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    5-Methyl-2-(tert-butyl)thiazole: Similar structure but with a methyl group instead of a bromomethyl group, leading to different reactivity.

    5-(Chloromethyl)-2-(tert-butyl)thiazole: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-(tert-butyl)thiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

5-(bromomethyl)-2-tert-butyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3

InChI Key

NAWMJRPGIXJDLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CBr

Origin of Product

United States

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